molecular formula C15H15N5O3S B2564562 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-phenylmethanesulfonamide CAS No. 1396749-40-8

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-phenylmethanesulfonamide

Cat. No.: B2564562
CAS No.: 1396749-40-8
M. Wt: 345.38
InChI Key: UPGFGXOUJNOASX-UHFFFAOYSA-N
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Description

N-(4-(4-Methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a tetrazole ring substituted with a methyl and oxo group. The tetrazole moiety is linked to a phenyl ring, which is further connected to a phenylmethanesulfonamide group.

Properties

IUPAC Name

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-19-15(21)20(18-17-19)14-9-7-13(8-10-14)16-24(22,23)11-12-5-3-2-4-6-12/h2-10,16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGFGXOUJNOASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-phenylmethanesulfonamide is a complex organic compound that exhibits significant potential in pharmaceutical applications due to its unique structural features. This article reviews its biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C14H19N5O3SC_{14}H_{19}N_{5}O_{3}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structure includes a tetrazole ring, which is known for its diverse biological activities, linked to a phenyl group and a sulfonamide moiety. This configuration allows for various interactions with biological targets.

PropertyValue
Molecular FormulaC14H19N5O3SC_{14}H_{19}N_{5}O_{3}S
Molecular Weight337.40 g/mol
CAS Number1396847-15-6

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Tetrazole Ring : This is usually achieved through the reaction of appropriate azides or nitriles under controlled conditions.
  • Coupling with Sulfonamide Moiety : The tetrazole derivative is then coupled with a phenylmethanesulfonamide under acidic or basic conditions to yield the final product.

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity. Potential pathways include:

  • Enzyme Inhibition : The sulfonamide group may interact with active sites on enzymes.
  • Receptor Modulation : The tetrazole ring could influence receptor activity through conformational changes.

Biological Activity

Research on the biological activity of this compound suggests several promising applications:

Anticancer Potential

The unique structural features of this compound may also suggest potential anticancer activity. Research into related tetrazole derivatives has demonstrated cytotoxic effects on cancer cell lines, warranting further investigation into this compound's efficacy.

Neuroprotective Effects

Given the structural similarities to other neuroprotective agents, there is potential for this compound to exhibit neuroprotective properties. Studies on related compounds have shown promise in models of neurodegenerative diseases.

Case Studies and Research Findings

While comprehensive studies specifically focusing on this compound are scarce, research on related compounds provides insights:

  • Tetrazole Derivatives : A study published in Journal of Medicinal Chemistry demonstrated that tetrazole derivatives exhibited significant binding affinities to various biological targets .
  • Sulfonamide Compounds : Research indicates that sulfonamides can inhibit bacterial growth effectively and might be repurposed for cancer therapy due to their ability to induce apoptosis in tumor cells .
  • Neuroprotective Agents : Investigations into similar compounds have shown protective effects against oxidative stress in neuronal cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

Target Compound vs. Triazole-Thiones ()

Compounds 7–9 in are 1,2,4-triazole-3(4H)-thiones with phenylsulfonyl substituents. Unlike the target compound’s tetrazole-oxo core, these analogs have triazole-thione rings.

Target Compound vs. Tetrazole-Thiones ()

describes tetrazole-thiones (e.g., 3m , 3n ) with methyl or methoxy substituents. The target compound differs in its 5-oxo group, which replaces the thione (C=S) in analogs. This substitution reduces sulfur-related metabolic liabilities and may improve oxidative stability. For example, 3m (m.p. 133–135°C) and 3o (m.p. 176–178°C) exhibit higher melting points than typical thione liquids (e.g., 3n , oil), suggesting the oxo group enhances crystallinity .

Target Compound vs. Pyrazolone-Tetrazole Hybrids (–9)

Compounds like 4k in combine dihydrotetrazole with pyrazolone rings. The target compound lacks the pyrazolone moiety but shares the sulfonamide group, which is critical for protein binding. The tetrazole-oxo group in the target compound may offer better hydrolytic stability compared to the dihydrotetrazole in 4k , which could undergo ring-opening under acidic conditions .

Physicochemical Properties

Compound Core Structure Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR, cm⁻¹)
Target Compound Tetrazole-5-oxo 4-Methyl, phenylmethanesulfonamide Not reported N/A Expected: νC=O ~1670–1700
7–9 (Triazole-Thiones) 1,2,4-Triazole-3-thione Phenylsulfonyl, 2,4-difluorophenyl 210–225 (decomp.) 65–75 νC=S: 1247–1255; νNH: 3278–3414
3m (Tetrazole-Thione) Tetrazole-5-thione 4-Methyl, acetate 133–135 87 νC=S: 1243–1258; νC=O: 1663–1682
4k (Pyrazolone-Tetrazole) Dihydrotetrazole Coumarin, pyrazolone Not reported 70–80 νNH: 3150–3319; νC=O: 1660–1680

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-phenylmethanesulfonamide?

  • Methodological Answer : The synthesis involves coupling sulfonamide precursors with tetrazole intermediates. For example, sulfonyl chlorides can react with aminophenyltetrazole derivatives in dry pyridine under reflux, followed by purification via flash chromatography . Key steps include monitoring reaction progress using TLC and optimizing stoichiometry to avoid side products like unreacted sulfonyl chlorides.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H-NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ ~10.5 ppm). The absence of residual solvent peaks confirms purity.
  • IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and tetrazole C=N stretches (~1600 cm⁻¹). Missing carbonyl peaks (e.g., 1660–1680 cm⁻¹) rules out hydrazide intermediates .
  • Mass Spectrometry : Molecular ion peaks ([M+H]+) should align with the calculated molecular weight (e.g., 385.4 g/mol).

Q. What crystallographic tools are suitable for resolving its 3D structure?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL (for refinement) and ORTEP-3 (for visualization) is ideal. Key parameters:

  • Data-to-parameter ratio >10 to ensure refinement reliability.
  • R-factor <0.05 for high confidence. Example: A related sulfonamide-pyrazole structure achieved R = 0.034 using SHELXL .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodological Answer : Use docking software (AutoDock Vina) with the following workflow:

Prepare the ligand (target compound) by optimizing its geometry via DFT (e.g., B3LYP/6-31G*).

Retrieve the target protein’s crystal structure (e.g., from PDB).

Run docking simulations with flexible side chains and analyze binding energies (ΔG ≤ -8 kcal/mol suggests strong affinity). Validate with MD simulations for stability .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-analysis : Compare IC50 values under standardized conditions (e.g., pH 7.4, 37°C).
  • Assay Validation : Replicate experiments using orthogonal methods (e.g., fluorescence vs. radiometric assays).
  • Structural Analogues : Test derivatives to isolate substituent effects. For example, replacing the 4-methyltetrazole group with a carboxylate may alter solubility and activity .

Q. How to design SAR studies for optimizing its pharmacokinetic properties?

  • Methodological Answer :

Lipophilicity : Introduce polar groups (e.g., -OH, -SO3H) to improve solubility. LogP values <3 are ideal for oral bioavailability.

Metabolic Stability : Use hepatic microsome assays to identify vulnerable sites (e.g., tetrazole ring oxidation).

Toxicity : Screen for hERG inhibition (patch-clamp assays) and cytotoxicity (MTT assay on HEK293 cells) .

Q. What experimental approaches resolve tautomerism in the tetrazole moiety?

  • Methodological Answer :

  • X-ray Crystallography : Directly visualizes the dominant tautomer (e.g., 1H-tetrazol-5-ol vs. 2H-tetrazol-5-thione).
  • Variable-Temperature NMR : Monitor proton shifts at 25–60°C to detect tautomeric equilibria.
  • IR Spectroscopy : Absence of S-H stretches (~2550 cm⁻¹) confirms thione dominance .

Q. How to mitigate low aqueous solubility during in vitro assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • pH Adjustment : Solubilize sulfonamide groups at pH >8.5.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release .

Q. What ethical considerations apply when reporting negative or conflicting results?

  • Methodological Answer :

  • Full Disclosure : Publish null results in repositories like Zenodo to avoid publication bias.
  • Contextualization : Discuss potential causes (e.g., batch variability, assay sensitivity) in supplementary materials.
  • Collaboration : Share raw data with peers for independent validation .

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